![molecular formula C5H11ClF3N B2871816 (R)-2-methyl-4,4,4-trifluorobutylamine hydrochloride CAS No. 136564-83-5](/img/structure/B2871816.png)
(R)-2-methyl-4,4,4-trifluorobutylamine hydrochloride
Overview
Description
A compound’s description often includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and its role or uses in various industries or research .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. It also involves understanding how these properties influence the compound’s behavior in different environments .Scientific Research Applications
Synthesis of Novel Compounds
A significant application of trifluoromethyl-containing compounds involves the synthesis of novel antiandrogens and trifluoromethylated heterocycles, which are important for developing treatments for androgen-responsive diseases. For instance, Tucker et al. (1988) explored the synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides, identifying potent antiandrogens for treating androgen-responsive conditions (Tucker, Crook, & Chesterson, 1988). Additionally, Bonacorso et al. (2009) worked on the preparation of novel trifluoroacetylketene O,N-acetals and trifluoromethyl-containing S,S-sulfoximido N-substituted heterocycles, showcasing the versatility of trifluoromethyl groups in synthesizing complex molecules (Bonacorso et al., 2009).
Chemical Properties and Reactions
Exploring the chemical properties and reactions of compounds containing trifluoromethyl groups, research by Colla et al. (1991) and Martins et al. (2006) has contributed to understanding the behavior of these compounds under different conditions. Colla et al. described an improved procedure for preparing β-trichloro- and β-trifluoroacetyl derivatives of simple enol ethers, important for subsequent cyclocondensation reactions (Colla et al., 1991). Martins et al. developed a convenient method to obtain 3-amino-5-trifluoromethylazoles, indicating the utility of trifluoromethyl groups in synthesizing azoles (Martins et al., 2006).
Innovative Applications in Material Science
The innovative application of trifluoromethyl-containing compounds in material science is demonstrated through the study of phase transition materials. Li et al. (2017) synthesized a structural phase transition compound based on diisobutylamine and trifluoroacetic acid, showcasing how substituent groups of anions can tune order-disorder phase transitions. This research highlights the potential of trifluoromethyl groups in designing novel phase transition materials and molecular dielectric materials (Li, Chen, Zhao, Long, & Zheng, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-4,4,4-trifluoro-2-methylbutan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N.ClH/c1-4(3-9)2-5(6,7)8;/h4H,2-3,9H2,1H3;1H/t4-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZZMNUWBBIRHO-PGMHMLKASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(F)(F)F)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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